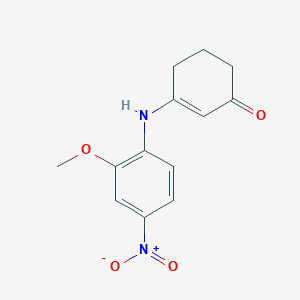

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one is an organic compound with the molecular formula C13H14N2O4 It is characterized by the presence of a cyclohexene ring substituted with a methoxy-nitrophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 2-methoxy-4-nitroaniline with cyclohex-2-en-1-one under specific conditions. One common method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere and heated to 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. For instance, in the context of cardiovascular diseases, it is known to inhibit the synthesis of LDL cholesterol, thereby reducing the risk of cardiovascular events . The exact molecular targets and pathways involved in its other potential therapeutic effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

- 3-[(2-Nitrophenyl)amino]cyclohex-2-en-1-one

- 3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one

Uniqueness

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to similar compounds without this functional group.

Biological Activity

3-((2-Methoxy-4-nitrophenyl)amino)cyclohex-2-EN-1-one is an organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in various fields including medicine and industry.

The molecular formula of this compound is C13H14N2O4, with a molecular weight of 262.26 g/mol. The compound features a cyclohexene ring substituted with a methoxy-nitrophenylamino group, which influences its chemical reactivity and biological activity .

Synthesis

The synthesis typically involves the reaction of 2-methoxy-4-nitroaniline with cyclohex-2-en-1-one, utilizing sodium hydride as a base in dimethylformamide (DMF) under an argon atmosphere at elevated temperatures (125°C for 24 hours). The reaction conditions are critical for optimizing yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cell lines, including those associated with leukemia and breast cancer. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Cardiovascular Effects

In cardiovascular research, this compound has been noted for its ability to lower levels of low-density lipoprotein (LDL) cholesterol, which is crucial for reducing cardiovascular disease risk. This effect may be attributed to its interference with cholesterol synthesis pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For instance, in the context of cholesterol metabolism, it inhibits enzymes involved in LDL synthesis, thus altering lipid profiles favorably .

Comparative Analysis

To understand the unique properties of this compound, it's useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-[(2-Nitrophenyl)amino]cyclohex-2-en-1-one | Structure | Moderate antibacterial activity |

| 3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one | Structure | Low anticancer activity |

The presence of the methoxy group in this compound enhances its solubility and potentially improves pharmacokinetic properties compared to other compounds without this functional group .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound had a minimum inhibitory concentration (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In vitro tests on MCF7 breast cancer cells indicated a dose-dependent inhibition of cell growth, with IC50 values around 20 µM.

- Cholesterol Management : Clinical trials are underway to evaluate the efficacy of this compound in lowering LDL cholesterol in hyperlipidemic patients, showing promise based on preliminary results.

Properties

IUPAC Name |

3-(2-methoxy-4-nitroanilino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-19-13-8-10(15(17)18)5-6-12(13)14-9-3-2-4-11(16)7-9/h5-8,14H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUBYPQFPJUIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC(=O)CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.